

Evenamide Demonstrates Efficacy Against Both Positive and Negative Symptoms of Schizophrenia

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Compound of Interest		
Compound Name:	Evenamide	
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New clinical trial data reveals that **evenamide**, a novel glutamate modulator, significantly improves both positive and negative symptoms in patients with schizophrenia, offering a promising new avenue for treatment, particularly for those who have not responded adequately to current antipsychotic therapies.

Recent findings from two key clinical trials, the Phase II/III Study 008A and the Phase II Study 014/015, provide a comprehensive look into the efficacy of **evenamide** as an add-on therapy. The data, presented below, indicates a statistically significant impact on the Positive and Negative Syndrome Scale (PANSS), a standard tool for measuring symptom severity in schizophrenia.

Quantitative Analysis of Evenamide's Efficacy

The following tables summarize the key quantitative data from the clinical trials, comparing the effects of **evenamide** on the positive and negative symptom subscales of the PANSS.

Study 008A: A Four-Week, Randomized, Placebo-Controlled Trial

This study evaluated the efficacy of **evenamide** as an add-on to a second-generation antipsychotic in 291 patients with chronic schizophrenia who had an inadequate response to their current treatment.[1][2][3]



Symptom Category	Outcome Measure	Evenamide Group	Placebo Group	p-value
Positive Symptoms	Mean Change from Baseline (PANSS Positive Subscale)	Statistically Significant Improvement	-	< 0.05[1]
Negative Symptoms	Mean Change from Baseline (PANSS Negative Subscale)	Statistically Significant Improvement	-	< 0.05[1]
Overall Symptoms	Mean Change from Baseline (PANSS Total Score)	-10.2[3]	-7.6[3]	0.006[2]

Study 014/015: A One-Year, Open-Label, Rater-Blinded Trial

This study assessed the long-term safety and efficacy of **evenamide** as an add-on therapy in 161 patients with treatment-resistant schizophrenia.[4] While specific mean change values for the subscales are not yet fully published, the study reported a notable improvement across all PANSS subscales.

Symptom Category	Outcome Measure	Result
Positive and Negative Symptoms	Improvement in all PANSS Subscales at Six Weeks	Observed Improvement

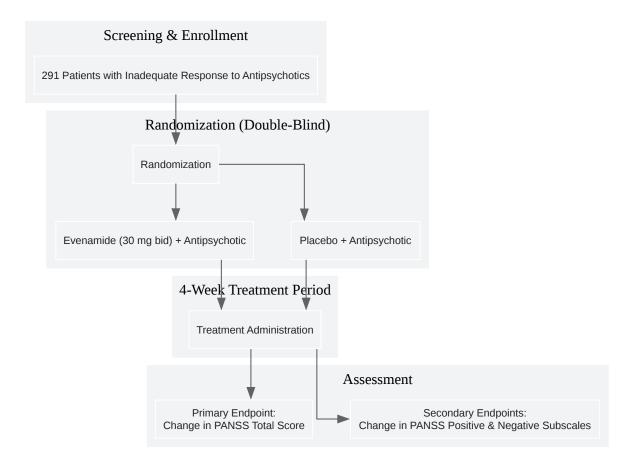
Experimental Protocols

A detailed understanding of the methodologies employed in these trials is crucial for interpreting the findings.



Study 008A Protocol

This Phase II/III international, randomized, double-blind, placebo-controlled study was conducted over four weeks in 45 centers across 11 countries.[2][3] A total of 291 patients with chronic schizophrenia who were not adequately responding to their current second-generation antipsychotic were randomized to receive either **evenamide** (30 mg twice daily) or a placebo in addition to their ongoing treatment. The primary endpoint was the change from baseline in the PANSS total score. Secondary endpoints included changes in the PANSS positive and negative subscales.[1][5]



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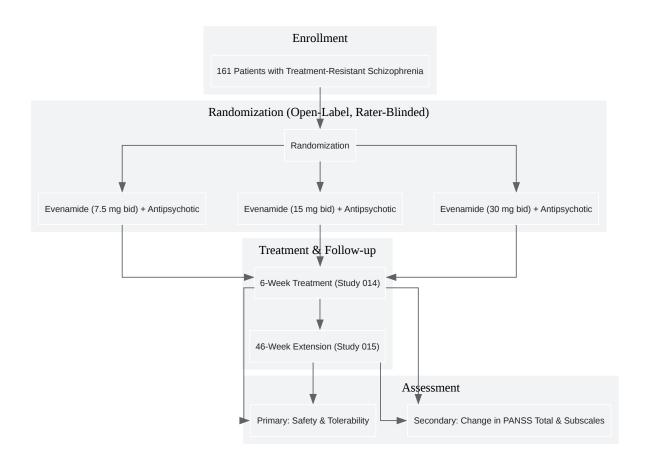
Figure 1: Workflow of Study 008A.



Study 014/015 Protocol

This Phase II study was a six-week, randomized, open-label, rater-blinded, international trial (Study 014) with a 46-week extension (Study 015).[4] The study enrolled 161 patients with treatment-resistant schizophrenia who were not responding to their current antipsychotic medication (excluding clozapine). Patients were randomized to receive one of three fixed doses of **evenamide** (7.5 mg, 15 mg, or 30 mg twice daily) as an add-on therapy. The primary objective was to evaluate safety and tolerability, with efficacy, measured by changes in the PANSS total and subscale scores, as a secondary objective.[4]





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Figure 2: Workflow of Study 014/015.

Mechanism of Action: Modulating Glutamate Signaling

Evenamide's unique mechanism of action is centered on the modulation of glutamate, the primary excitatory neurotransmitter in the brain.[5][6] In schizophrenia, it is hypothesized that



there is an excessive release of glutamate, leading to neuronal hyperexcitability and contributing to the symptoms of psychosis. **Evenamide** is a voltage-gated sodium channel (VGSC) blocker that normalizes this aberrant glutamate release without affecting basal glutamate levels.[3][7] By targeting this upstream mechanism, **evenamide** is thought to have a broader impact on the downstream signaling pathways that are dysregulated in schizophrenia.



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Figure 3: Evenamide's Mechanism of Action.

The consistent and significant improvements observed in both positive and negative symptoms across these clinical trials underscore the potential of **evenamide** as a valuable adjunctive therapy in the management of schizophrenia. Further research, including the full publication of subscale data from Study 014/015, will provide a more granular understanding of its therapeutic profile.

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